[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
Description
Properties
IUPAC Name |
2-[1-[(3-chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O4/c13-8-3-1-2-7(4-8)6-15-11(18)9(5-10(16)17)14-12(15)19/h1-4,9H,5-6H2,(H,14,19)(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCRZTIGBDPLEBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=O)C(NC2=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
[1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, with CAS number 2173083-50-4, is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanism of action, efficacy in various biological models, and potential therapeutic applications.
- Molecular Formula : C₁₂H₁₁ClN₂O₄
- Molecular Weight : 282.68 g/mol
- Structure : The compound features a dioxoimidazolidin ring structure which is significant for its biological properties.
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes involved in metabolic pathways.
In Vitro Studies
In vitro studies have demonstrated that this compound exhibits inhibitory effects on certain protein tyrosine phosphatases (PTPs), which are critical in regulating insulin signaling pathways. For instance, compounds derived from similar structures showed IC₅₀ values in the range of 69 µM to 87 µM against PTP1B, suggesting a comparable efficacy for this compound in modulating glucose metabolism .
In Vivo Studies
In vivo studies on diabetic rat models indicated that related compounds significantly reduced blood glucose levels and improved insulin sensitivity. For example, a related compound decreased blood sugar levels by approximately 25% when administered at doses around 100 mg/kg . Although specific data for this compound is limited, the structural similarities suggest potential for similar effects.
Case Study 1: Diabetes Management
A study focusing on the management of diabetes utilized compounds with similar structural motifs to this compound. The findings revealed that these compounds could enhance insulin action by modulating gene expressions related to insulin signaling pathways such as IRS1 and PPARα .
Case Study 2: Anti-Cancer Activity
Another area of research explored the anti-cancer properties of imidazolidin derivatives. Compounds similar to this compound exhibited cytotoxic effects on various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
Comparative Analysis Table
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers of Chlorobenzyl Derivatives
a) 2-Chlorobenzyl Analog
- Name : 2-{1-[(2-Chlorophenyl)methyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
- CAS : 1955506-43-0
- Molecular Formula : C₁₂H₁₁ClN₂O₄
- Molecular Weight : 282.68 g/mol ()
- Key Difference: The chlorine atom is at the ortho position on the benzyl ring.
b) 4-Chlorobenzyl Analog
- Name : [1-(4-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- CAS : 1910769-52-6
- Molecular Weight : 282.68 g/mol (inferred)
- Key Difference : Chlorine at the para position. The electron-withdrawing effect may enhance the ring’s electrophilicity compared to the meta-substituted target compound ().
Substitution with Non-Chlorinated Groups
a) Methoxybenzyl Derivative
- Name : (S)-2-[1-(4-Methoxybenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid
- CAS : 1261231-57-5
- Molecular Formula : C₁₃H₁₄N₂O₅
- Molecular Weight : ~294.27 g/mol (calculated)
- Key Difference : The methoxy group (-OCH₃) is electron-donating, which may increase solubility in polar solvents compared to chlorinated analogs. This substitution could alter pharmacokinetic properties ().
b) Fluorophenyl Derivative
Aliphatic and Bulky Substituents
a) Indol-3-yl-ethyl Derivative
- Name : 2-{1-[2-(1H-Indol-3-yl)ethyl]-2,5-dioxoimidazolidin-4-yl}acetic acid
- CAS : 1910805-48-9
- Molecular Formula : C₁₅H₁₅N₃O₄
- Molecular Weight : 301.30 g/mol ()
b) Cyclohexyl Derivative
- Name: 3-(1-Cyclohexyl-2,5-dioxoimidazolidin-4-yl)propanoic acid
- Molecular Formula : C₁₂H₁₈N₂O₄
Structural and Functional Analysis
Molecular Properties and Solubility
| Compound Type | Substituent | Molecular Weight (g/mol) | LogP* (Predicted) | Solubility Trend |
|---|---|---|---|---|
| 3-Chlorobenzyl (Target) | -Cl (meta) | 282.68 | ~1.2 | Moderate in polar solvents |
| 2-Chlorobenzyl | -Cl (ortho) | 282.68 | ~1.3 | Lower due to steric hindrance |
| 4-Methoxybenzyl | -OCH₃ (para) | 294.27 | ~0.8 | Higher (polar group) |
| 4-Fluorophenyl | -F (para) | 252.20 | ~0.9 | Moderate |
| Indol-3-yl-ethyl | Indole | 301.30 | ~1.5 | Lower (bulky group) |
*LogP values estimated using fragment-based methods.
Conformational Stability
- Hydantoin Core : Quantum chemical studies on related hydantoins (e.g., 5AAH in ) reveal that substituents influence the equilibrium between cis and trans carboxylic acid conformers. The 3-chlorobenzyl group in the target compound may stabilize specific conformers through steric or electronic effects, impacting crystal packing (relevant for X-ray studies, as in ).
Preparation Methods
General Synthetic Strategy Overview
The synthesis of this compound typically follows these key steps:
- N-alkylation of hydantoin or its derivatives with 3-chlorobenzyl halide or related electrophiles.
- Formation of the imidazolidine-2,5-dione ring through cyclization reactions.
- Introduction of the acetic acid side chain via alkylation or ester hydrolysis.
- Purification and isolation through crystallization or extraction techniques.
N-Alkylation of Hydantoin Derivatives
A common approach to introduce the 3-chlorobenzyl group on the hydantoin nitrogen involves phase-transfer catalyzed N-alkylation:
- Procedure: Commercial hydantoin or 5,5-dimethylhydantoin is reacted with 3-chlorobenzyl halide in a biphasic system (typically acetone and aqueous base such as NaOH) in the presence of a phase-transfer catalyst like benzyltriethylammonium chloride or triethylbenzylammonium chloride.
- Conditions: The reaction is carried out at ambient to moderate temperatures, often with stirring for several hours.
- Outcome: This yields the N-(3-chlorobenzyl) hydantoin intermediate in good to excellent yields (typically 85–90%).
Formation of the Imidazolidine-2,5-dione Ring
The imidazolidine-2,5-dione core can be constructed or functionalized through condensation or cyclization reactions:
- Aldol Condensation Method: Hydantoin derivatives are condensed with aldehydes under acidic conditions (e.g., ammonium acetate in acetic acid) either by conventional reflux or microwave irradiation. This method provides efficient access to substituted hydantoins with good stereochemical control.
- Regioselective Cyclization: Using strong bases such as 1.0 M NaOH under Schotten–Baumann conditions or milder organic bases like triethylamine in dichloromethane, intermediates bearing appropriate substituents undergo cyclization to yield hydantoin derivatives with high regioselectivity.
Representative Synthetic Procedure Example
A typical synthetic route adapted from literature for related hydantoin derivatives is as follows:
Advanced Techniques and Process Optimization
- Microwave-Assisted Synthesis: Microwave irradiation significantly reduces reaction times for condensation and cyclization steps, yielding products within minutes compared to hours by conventional heating.
- Solvent-Free Protocols: Recent developments include solvent-free N-alkylation methods using solid bases and controlled heating, minimizing environmental impact and simplifying workup.
- Selective Ester Hydrolysis: Controlled hydrogenolysis using Pd/C allows selective removal of benzyl esters without affecting other protecting groups, facilitating multi-step syntheses of complex hydantoin derivatives.
Summary Tables of Key Parameters
| Parameter | Typical Conditions | Remarks |
|---|---|---|
| N-Alkylation Base | K2CO3, NaOH (aqueous) | Phase-transfer catalysis improves yield |
| Solvent | Acetone, DMF, biphasic aqueous-organic | Choice affects reaction rate and purity |
| Temperature | RT to 60 °C (alkylation), 115–116 °C (condensation) | Microwave irradiation reduces time |
| Reaction Time | 4–12 hours (conventional), 40–60 sec (microwave) | Microwave preferred for efficiency |
| Hydrolysis Agent | TFA, NaOH aqueous | Mild conditions prevent decomposition |
| Purification | Crystallization from MeOH/EtOAc, filtration | Yields high purity crystalline solids |
Research Findings and Considerations
- The regioselectivity of cyclization and alkylation steps is influenced by steric and electronic factors of substituents on hydantoin and benzyl groups.
- Microwave-assisted protocols offer greener, faster alternatives with comparable or improved yields compared to traditional reflux methods.
- Solvent-free syntheses reduce environmental hazards and simplify isolation, but require precise control of temperature and stoichiometry to minimize side-products such as di-acid impurities.
- Hydrogenolysis and coupling reactions enable the synthesis of advanced hydantoin-based peptidomimetics, demonstrating the versatility of the hydantoin scaffold.
Q & A
Q. What are the key synthetic routes for [1-(3-Chlorobenzyl)-2,5-dioxoimidazolidin-4-yl]acetic acid, and how are reaction conditions optimized?
The synthesis typically involves multi-step reactions starting from imidazolidinone precursors and 3-chlorobenzyl derivatives. A common approach includes:
- Step 1 : Formation of the imidazolidinone core via cyclization of substituted hydantoin precursors under reflux conditions (e.g., in DMSO or ethanol) .
- Step 2 : Introduction of the 3-chlorobenzyl group via alkylation or nucleophilic substitution, requiring precise pH and temperature control to minimize side reactions .
- Step 3 : Acetic acid side-chain incorporation using carboxymethylation or coupling reactions. Optimization : Reaction yields are maximized by controlling parameters such as solvent polarity (e.g., ethanol vs. DMSO), catalyst selection (e.g., glacial acetic acid for Schiff base formation), and purification via column chromatography or recrystallization .
Q. What analytical techniques are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the imidazolidinone ring, chlorobenzyl substituent, and acetic acid moiety. Key peaks include:
- H NMR: δ 7.2–7.4 ppm (aromatic protons from chlorobenzyl), δ 4.5–5.0 ppm (N–CH bridge), δ 2.5–3.0 ppm (acetic acid CH) .
- Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., m/z 283.25 for CHClNO) and fragments corresponding to the imidazolidinone ring cleavage .
- Thermal Analysis : Differential Scanning Calorimetry (DSC) determines melting points (~140–150°C) and thermal stability, while thermogravimetric analysis (TGA) assesses decomposition profiles .
Q. How does the chlorobenzyl substituent influence the compound’s physicochemical properties?
The 3-chlorobenzyl group enhances hydrophobicity (logP ~1.5–2.0) and metabolic stability compared to non-halogenated analogs. The chlorine atom’s electronegativity also increases dipole moments, potentially improving binding affinity to hydrophobic enzyme pockets. Comparative studies with fluorophenyl analogs (e.g., 4-fluorophenyl derivatives) show altered solubility and crystallinity due to halogen size and polarity differences .
Advanced Research Questions
Q. What computational methods are used to predict conformational stability and hydrogen-bonding interactions of this compound?
- Density Functional Theory (DFT) : B3LYP/6-311++G(d,p) calculations identify stable conformers. For example, the cis-carboxylic acid conformation (O=C–O–H dihedral ~0°) is more stable than trans (~180°) due to intramolecular hydrogen bonding between the acetic acid and imidazolidinone carbonyl groups .
- Natural Bond Orbital (NBO) Analysis : Quantifies charge delocalization, revealing strong hyperconjugation between the chlorobenzyl ring and imidazolidinone π-system, stabilizing the molecule .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity in related imidazolidinone derivatives?
- Chlorine vs. Fluorine : Chlorine’s larger atomic radius and lower electronegativity enhance lipophilicity and membrane permeability compared to fluorine. For example, 3-chlorobenzyl analogs show 2–3× higher cellular uptake in cytotoxicity assays than 4-fluorophenyl derivatives .
- Activity Correlation : Substitution at the benzyl para-position (e.g., 4-Cl vs. 3-Cl) alters steric hindrance, affecting binding to targets like cyclooxygenase (COX) or kinases. Data from fluorophenyl analogs suggest EC values vary by 10–100 nM depending on substitution patterns .
Q. What experimental strategies resolve contradictions in reported biological activity data for imidazolidinone derivatives?
- Dose-Response Reproducibility : Use standardized assays (e.g., enzyme inhibition with IC triplicates) to address variability. For example, discrepancies in COX-2 inhibition (IC = 50–200 nM) may arise from differences in assay pH or cofactor concentrations .
- Metabolite Interference : LC-MS/MS profiling identifies active metabolites (e.g., dechlorinated derivatives) that may contribute to observed effects, requiring controlled incubation times .
Q. How is X-ray crystallography applied to determine the solid-state structure of this compound?
- SHELX Suite : Single-crystal X-ray diffraction (SHELXL) resolves the imidazolidinone ring puckering (endo vs. exo) and chlorobenzyl dihedral angles. For example, the C–Cl bond length (~1.74 Å) and torsional angles (~15–20°) are critical for modeling intermolecular interactions .
- Hydrogen-Bonding Networks : Crystallographic data reveal dimer formation via acetic acid O–H···O=C interactions, stabilizing the lattice and influencing solubility .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
